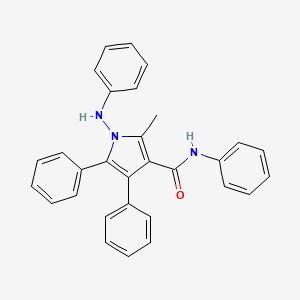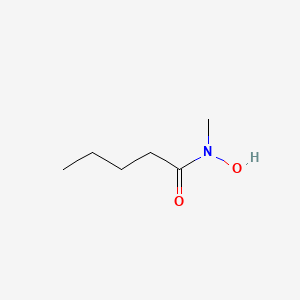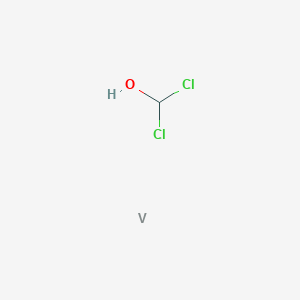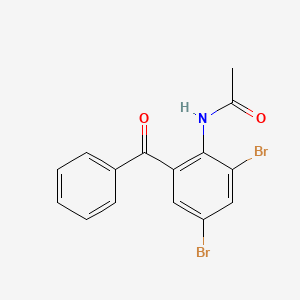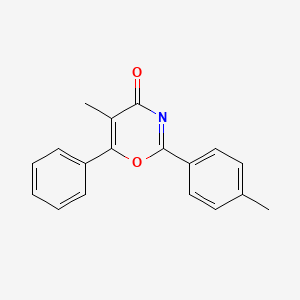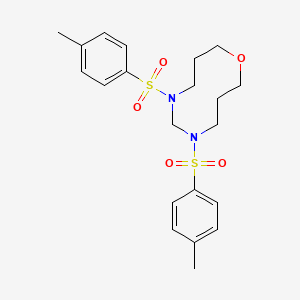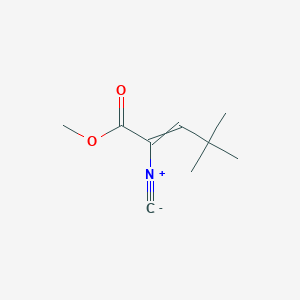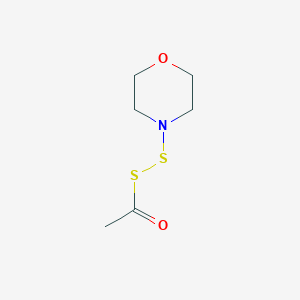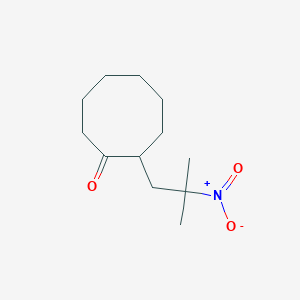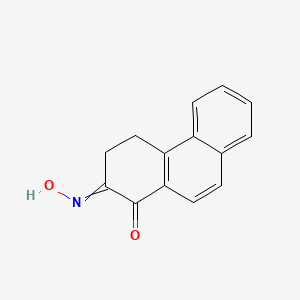
Octane-1,3,5,7-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-1,3,5,7-tetrol, also known as 1,3,5,7-tetrahydroxyoctane, is an organic compound with the molecular formula C8H18O4. It is a linear molecule consisting of an octane backbone with four hydroxyl groups attached at the 1st, 3rd, 5th, and 7th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,3,5,7-tetrol can be achieved through several methods. One common approach involves the hydroxylation of octane derivatives. For example, starting from 1,3,5,7-octatetraene, a series of hydroxylation reactions can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Octane-1,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of octane-1,3,5,7-tetrone or octane-1,3,5,7-tetracarboxylic acid.
Reduction: Formation of octane or octane-1,3,5,7-tetraol.
Substitution: Formation of octane-1,3,5,7-tetrahalides.
Aplicaciones Científicas De Investigación
Octane-1,3,5,7-tetrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying hydroxylation reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Octane-1,3,5,7-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Octane-1,2,3,4-tetrol: Similar structure but with hydroxyl groups at different positions.
Octane-1,3,5,7-tetraene: Contains double bonds instead of hydroxyl groups.
Cyclooctane-1,3,5,7-tetrol: A cyclic analog with hydroxyl groups at similar positions
Uniqueness
This compound is unique due to its linear structure with evenly spaced hydroxyl groups, which imparts specific chemical and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
90162-25-7 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
octane-1,3,5,7-tetrol |
InChI |
InChI=1S/C8H18O4/c1-6(10)4-8(12)5-7(11)2-3-9/h6-12H,2-5H2,1H3 |
Clave InChI |
YKZCQEDGGUJOQC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC(CCO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
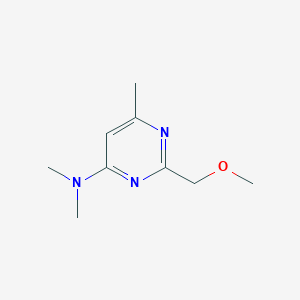
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
